Methyl 2,5-difluoro-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

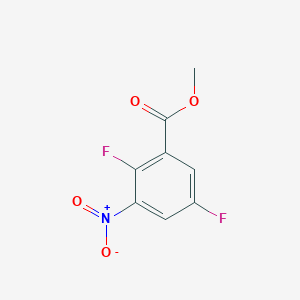

2D Structure

Properties

IUPAC Name |

methyl 2,5-difluoro-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(7(5)10)11(13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LASMPKWBIDRHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154278-08-6 | |

| Record name | methyl 2,5-difluoro-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2,5-difluoro-3-nitrobenzoate: A Technical Guide for Chemical Research and Development

This guide provides an in-depth technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific isomer, this document integrates established chemical principles with data from structurally related analogs to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Nitroaromatics

Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong bonds with carbon—make it a valuable element in the design of novel molecules.[1][2] The introduction of fluorine can significantly alter a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making it a key strategy in modern drug discovery.[3][4]

This compound belongs to a class of compounds that combines the benefits of fluorine substitution with the versatile reactivity of a nitroaromatic system. The nitro group serves as a powerful electron-withdrawing group and a synthetic handle that can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many pharmaceutical scaffolds.[5] This unique combination of functionalities makes this compound a promising intermediate for the synthesis of complex and potentially bioactive molecules.[6]

This guide will delve into the known and predicted properties of this compound, its synthesis, reactivity, and potential applications, providing a solid foundation for its use in research and development.

Physicochemical and Spectral Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, we can predict its properties based on its structure and data from closely related isomers.

Compound Identification and General Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1154278-08-6 | N/A |

| Molecular Formula | C₈H₅F₂NO₄ | N/A |

| Molecular Weight | 217.13 g/mol | [6][7] |

| Appearance | Predicted to be a white to light yellow solid | N/A |

Predicted Physical Properties

The physical properties of this compound can be estimated by comparison with its isomers:

| Isomer | Melting Point (°C) | Boiling Point (°C) |

| Methyl 2,6-difluoro-3-nitrobenzoate | 59 - 63 | 151 @ 9 mmHg |

| Methyl 2-methyl-3-nitrobenzoate | 65.0 - 69.0 | N/A |

| Methyl 3-nitrobenzoate | 78 - 80 | 279 |

Based on these values, it is reasonable to predict that this compound will be a solid at room temperature with a melting point in the range of 60-80 °C. Its boiling point is likely to be similar to that of the 2,6-difluoro isomer under reduced pressure.

Predicted Spectroscopic Data

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region and one singlet for the methyl ester. The electron-withdrawing effects of the nitro and fluoro groups will cause the aromatic protons to be deshielded, appearing at a higher chemical shift (downfield).

-

Aromatic Protons (2H): Expected in the range of 7.5 - 8.5 ppm. The coupling between the two aromatic protons and with the fluorine atoms will likely result in complex splitting patterns (e.g., doublet of doublets or multiplets).

-

Methyl Protons (3H): A sharp singlet is expected around 3.9 ppm, which is a characteristic chemical shift for methyl esters.[8]

The carbon NMR spectrum will provide information about the carbon framework. Due to the lack of symmetry, eight distinct signals are expected.

-

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear around 164-166 ppm.[5]

-

Aromatic Carbons: The six aromatic carbons will resonate in the 120-150 ppm range. The carbons directly attached to the fluorine atoms will show large C-F coupling constants. The carbon bearing the nitro group will also be significantly deshielded.

-

Methyl Carbon: The methyl ester carbon will be the most shielded, appearing at approximately 52-53 ppm.[5]

The IR spectrum will be characterized by strong absorptions corresponding to the nitro and carbonyl groups.[9]

-

C=O Stretch (Ester): A strong, sharp peak is expected in the region of 1720-1740 cm⁻¹.

-

NO₂ Asymmetric Stretch: A strong absorption between 1530 and 1550 cm⁻¹.[10]

-

NO₂ Symmetric Stretch: Another strong absorption between 1350 and 1370 cm⁻¹.[10]

-

C-F Stretch: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ range.[11]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.[11]

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31), the nitro group (-NO₂, M-46), and the carbomethoxy group (-COOCH₃, M-59).[12]

Synthesis and Purification

This compound can be synthesized through two primary and logical pathways: the esterification of 2,5-difluoro-3-nitrobenzoic acid or the nitration of methyl 2,5-difluorobenzoate.

Synthetic Route 1: Esterification of 2,5-difluoro-3-nitrobenzoic acid

This is a classic Fischer esterification reaction. The carboxylic acid is reacted with methanol in the presence of a strong acid catalyst, typically sulfuric acid.[13]

Experimental Protocol:

-

Reaction Setup: To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in methanol (10-20 volumes), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is neutral or slightly basic. Subsequently, wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthetic Route 2: Nitration of Methyl 2,5-difluorobenzoate

This route involves an electrophilic aromatic substitution reaction where the benzene ring of methyl 2,5-difluorobenzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid.[5]

Experimental Protocol:

-

Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid to concentrated sulfuric acid at 0°C with stirring.

-

Reaction Setup: Dissolve methyl 2,5-difluorobenzoate (1.0 eq) in concentrated sulfuric acid and cool the mixture to 0°C in an ice bath.

-

Addition of Nitrating Mixture: Add the pre-cooled nitrating mixture dropwise to the solution of the ester, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol or ethanol.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is governed by its three key functional components: the aromatic ring, the nitro group, and the methyl ester.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron powder in acidic media. This transformation is fundamental for introducing a nucleophilic amine functionality, opening up a vast array of subsequent chemical modifications.

-

Nucleophilic Aromatic Substitution (SNAr): The presence of two electron-withdrawing fluorine atoms and a nitro group activates the aromatic ring towards nucleophilic aromatic substitution. One or both of the fluorine atoms could potentially be displaced by strong nucleophiles, although the positions ortho and para to the nitro group are generally more activated.

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This allows for the formation of amides or other carboxylic acid derivatives.

Applications in Drug Discovery and Development

While specific applications of this compound are not yet widely reported, its structural motifs are prevalent in many biologically active compounds.

-

Scaffold for Bioactive Molecules: The corresponding aniline (obtained after nitro reduction) is a valuable intermediate for the synthesis of heterocyclic compounds, which are common cores in many drug candidates.

-

Modulation of Physicochemical Properties: The difluoro substitution pattern can be strategically employed to fine-tune the electronic properties and lipophilicity of a lead compound, potentially improving its pharmacokinetic profile.[1]

-

¹⁸F Radiochemistry: The presence of fluorine atoms offers the potential for the synthesis of ¹⁸F-labeled analogues for use in Positron Emission Tomography (PET) imaging, a powerful tool in preclinical and clinical drug development.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and bases.

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a strategically important chemical intermediate with considerable potential in the fields of medicinal chemistry and materials science. While detailed experimental data for this specific isomer is currently limited, this guide provides a robust framework of its predicted properties, reliable synthetic routes, and likely reactivity based on established chemical principles and data from analogous compounds. As the demand for novel fluorinated building blocks continues to grow, compounds like this compound will undoubtedly play an increasingly important role in the development of new technologies and therapeutics.

References

- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aiinmr.com [aiinmr.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

- 13. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 14. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,5-difluoro-3-nitrobenzoate, with the Chemical Abstracts Service (CAS) number 1154278-08-6 , is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring, coupled with a reactive methyl ester, makes it a valuable and versatile building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The presence of fluorine can enhance the metabolic stability and binding affinity of drug candidates, while the nitro group serves as a key handle for further chemical transformations, most notably its reduction to an aniline derivative. This guide provides a comprehensive overview of the synthesis, characterization, reactivity, and applications of this compound, offering practical insights for its utilization in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 1154278-08-6 |

| Molecular Formula | C₈H₅F₂NO₄ |

| Molecular Weight | 217.13 g/mol |

| Appearance | Expected to be a crystalline solid |

| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane |

Synthesis and Purification

The most common and practical laboratory synthesis of this compound involves the esterification of its corresponding carboxylic acid, 2,5-difluoro-3-nitrobenzoic acid. This reaction is typically carried out using methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification of 2,5-difluoro-3-nitrobenzoic acid

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2,5-difluoro-3-nitrobenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of 2,5-difluoro-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

-

The use of an acid catalyst, such as sulfuric acid or thionyl chloride, is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by methanol.

-

Heating the reaction mixture to reflux increases the reaction rate, allowing the equilibrium of the esterification to be reached more quickly.

-

The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted carboxylic acid, facilitating their removal from the organic phase.

-

Purification by column chromatography is a standard and effective method for separating the desired ester from any non-polar impurities or byproducts.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy (Predicted)

The NMR spectra are crucial for confirming the structure of the synthesized compound.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| A singlet for the methyl ester protons (-OCH₃) is expected around 3.9-4.0 ppm. | The carbonyl carbon of the ester is expected to appear significantly downfield, around 160-165 ppm. |

| Two aromatic protons will be present, appearing as complex multiplets due to H-F and H-H coupling. Their chemical shifts will be in the downfield region (7.5-8.5 ppm) due to the electron-withdrawing effects of the fluorine and nitro groups. | The aromatic carbons will resonate in the range of 110-160 ppm. The carbons directly attached to the fluorine atoms will show large C-F coupling constants. |

| The methyl carbon of the ester will be the most upfield signal, expected around 52-54 ppm. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

C=O stretch (ester): A strong absorption band is expected in the region of 1720-1740 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands are anticipated, one symmetric stretch around 1340-1360 cm⁻¹ and one asymmetric stretch around 1520-1540 cm⁻¹.

-

C-F stretch: Strong absorption bands for the aryl-fluorine bonds are expected in the range of 1100-1300 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1000-1300 cm⁻¹ is also expected.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak (M⁺) at m/z = 217. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 186, and the loss of the entire ester group (-COOCH₃) to give a fragment at m/z = 158.

Reactivity and Synthetic Utility

This compound is a versatile synthetic intermediate due to the presence of multiple reactive sites.

Caption: Key reactive sites of this compound.

-

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (aniline derivative) using various reducing agents such as catalytic hydrogenation (e.g., H₂, Pd/C), or metals in acidic media (e.g., SnCl₂, Fe/HCl). This transformation is fundamental to its use in building more complex molecules, as the resulting aniline is a key precursor for the formation of amides, sulfonamides, and heterocyclic rings.

-

Reactions of the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo amidation with amines to form various benzamides.

-

Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, activated by the electron-withdrawing nitro and ester groups, can be susceptible to nucleophilic aromatic substitution with strong nucleophiles, although this is generally less facile than in more activated systems.

Applications in Drug Discovery

The true value of this compound lies in its application as a scaffold in the synthesis of novel therapeutic agents. The difluoro-nitro-substituted phenyl ring is a common motif in a variety of biologically active compounds.

Precursor for Kinase Inhibitors

A significant application of fluoronitrobenzoic acid derivatives is in the synthesis of protein kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2,5-difluoro-3-aminobenzoate core, obtained after reduction of the nitro group, serves as a versatile platform for the construction of various kinase inhibitor scaffolds. The fluorine atoms can form favorable interactions with the kinase active site and improve the pharmacokinetic properties of the drug candidate.

Building Block for Novel Heterocycles

The aniline derivative of this compound is a key starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. These include, but are not limited to, quinolones, quinazolines, and benzimidazoles, which are privileged structures in medicinal chemistry.

Conclusion

This compound is a valuable and strategically designed building block for medicinal chemists and drug development professionals. Its straightforward synthesis, well-defined reactivity, and the advantageous properties conferred by the fluorine and nitro substituents make it an important tool in the design and synthesis of novel therapeutic agents. A thorough understanding of its chemical properties and synthetic utility, as outlined in this guide, will enable researchers to effectively leverage this compound in their drug discovery programs.

References

An In-Depth Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate

This guide provides a comprehensive technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a key chemical intermediate for researchers, scientists, and professionals in drug development and fine chemical synthesis. The document delves into its chemical identity, physicochemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and supported by authoritative references.

Core Identity and Chemical Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with two fluorine atoms, a nitro group, and a methyl ester group. Its precise substitution pattern (2,5-difluoro, 3-nitro) is critical to its reactivity and utility as a building block in complex molecule synthesis.

The IUPAC name for this compound is This compound .[1] It is registered under the CAS Number 1154278-08-6 .[1][2][3]

Below is a table summarizing the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1154278-08-6 | [1][2][3] |

| Molecular Formula | C₈H₅F₂NO₄ | [1][4] |

| Molecular Weight | 217.13 g/mol | [1][4] |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)F)--INVALID-LINK--[O-])F | [4] |

| InChIKey | LASMPKWBIDRHAC-UHFFFAOYSA-N | [4] |

Physicochemical and Spectral Properties

Detailed experimental data for the physicochemical properties of this compound, such as melting and boiling points, are not widely available in published literature. However, predicted values and data from similar isomers provide useful estimates.

| Property | Value | Notes |

| Physical State | Expected to be a solid at room temperature. | Based on similar substituted nitrobenzoates. |

| Melting Point | Data not available. | The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a melting point of 59-63 °C.[5] |

| Boiling Point | Data not available. | The related isomer, Methyl 2,6-difluoro-3-nitrobenzoate, has a boiling point of 151 °C at 9 mmHg.[5] |

| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | General property of similar organic esters. |

| XlogP (Predicted) | 1.8 | [4] |

Spectral Data Interpretation (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region (7-8.5 ppm) corresponding to the two protons on the benzene ring, and a singlet around 3.9 ppm for the methyl ester protons. The coupling patterns of the aromatic protons would be influenced by the adjacent fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would display eight distinct signals. The carbonyl carbon of the ester would appear significantly downfield (~164 ppm). The aromatic carbons would resonate between 110-160 ppm, with the carbons directly bonded to fluorine showing characteristic splitting. The methyl carbon would be found upfield (~53 ppm).

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the C=O stretch of the ester (around 1735-1750 cm⁻¹), asymmetric and symmetric stretches of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-F stretching vibrations.

Synthesis and Reactivity

This compound is typically synthesized in a two-step process starting from 2,5-difluorobenzoic acid.

Experimental Protocol: Synthesis

Step 1: Nitration of 2,5-Difluorobenzoic Acid

This protocol is adapted from standard procedures for the nitration of substituted benzoic acids.[6][7]

-

To a stirred solution of concentrated sulfuric acid, cool the mixture in an ice bath to 0-5 °C.

-

Slowly add 2,5-difluorobenzoic acid (1.0 eq.) to the sulfuric acid, ensuring the temperature remains below 10 °C.

-

Prepare a nitrating mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the benzoic acid solution, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring progress by TLC.

-

Pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry to yield 2,5-difluoro-3-nitrobenzoic acid.

Step 2: Fischer Esterification of 2,5-Difluoro-3-nitrobenzoic Acid

This protocol is a standard Fischer esterification method.[8]

-

Suspend 2,5-difluoro-3-nitrobenzoic acid (1.0 eq.) in an excess of methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 0.1 eq.).

-

Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound, which can be further purified by column chromatography or recrystallization.

Chemical Reactivity

The reactivity of this compound is governed by its functional groups.

-

Reduction of the Nitro Group: The most significant reaction is the reduction of the nitro group to an amine. This transformation is crucial for its use as a building block, as the resulting aniline derivative, Methyl 3-amino-2,5-difluorobenzoate, is a versatile precursor for a wide range of further chemical modifications, such as amide bond formation, alkylation, and the construction of heterocyclic rings.[9]

-

Hydrolysis of the Ester: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions, allowing for different coupling reactions.

-

Nucleophilic Aromatic Substitution: While the benzene ring is electron-deficient due to the nitro and ester groups, the presence of two fluorine atoms makes it susceptible to nucleophilic aromatic substitution, although this reactivity is less commonly exploited than the reduction of the nitro group.

Applications in Research and Drug Development

Substituted nitrobenzoates are vital intermediates in the synthesis of pharmaceuticals and agrochemicals.[5] While specific applications for this compound are not extensively documented in public literature, its structure suggests significant potential in several areas:

-

Pharmaceutical Synthesis: As a functionalized building block, it is likely used in the synthesis of complex active pharmaceutical ingredients (APIs). The difluoro-nitro-aromatic motif is present in various developmental drugs. The fluorine atoms can enhance metabolic stability and binding affinity, while the amine derived from the nitro group serves as a key handle for molecular elaboration.[9]

-

Agrochemicals: Similar to its pharmaceutical role, this compound can act as a precursor for novel herbicides and pesticides, where the specific substitution pattern can influence biological activity and selectivity.[5]

-

Materials Science: The electron-deficient nature of the aromatic ring makes it a candidate for incorporation into advanced materials, such as polymers with specific electronic or thermal properties.[5]

Safety and Handling

Specific GHS hazard classifications for this compound are not established. However, based on the data for the closely related isomer, Methyl 2,6-difluoro-3-nitrobenzoate , the following hazards should be assumed:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

-

Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.

References

- 1. appchemical.com [appchemical.com]

- 2. 1154278-08-6 this compound AKSci 7238DE [aksci.com]

- 3. 1pchem.com [1pchem.com]

- 4. PubChemLite - this compound (C8H5F2NO4) [pubchemlite.lcsb.uni.lu]

- 5. chemimpex.com [chemimpex.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. prepchem.com [prepchem.com]

- 8. methyl 2-fluoro-3-nitrobenzoate synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Weight of Methyl 2,5-difluoro-3-nitrobenzoate

This guide provides a comprehensive overview of the molecular weight of this compound, a compound of interest in synthetic organic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just the fundamental data, but also the practical context and methodologies essential for laboratory work. We will delve into the theoretical calculation, experimental determination, and the significance of this fundamental chemical property.

Introduction to this compound

This compound is a substituted aromatic compound. Its structure, featuring a benzene ring with two fluorine atoms, a nitro group, and a methyl ester group, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Accurate knowledge of its molecular weight is the cornerstone of its chemical characterization, influencing everything from reaction stoichiometry to analytical method development.

Core Properties of this compound

A precise understanding of the compound's properties is critical for its application. The following table summarizes the key identifiers and the calculated molecular weight of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₅F₂NO₄ | [1][2] |

| IUPAC Name | This compound | [1] |

| Molecular Weight | 217.13 g/mol | [2] |

| Monoisotopic Mass | 217.01866 Da | [1] |

A Note on Mass vs. Weight: It is crucial to differentiate between molecular weight (or more accurately, molar mass) and monoisotopic mass. The molecular weight is an average based on the natural abundance of the isotopes of each element. The monoisotopic mass, on the other hand, is calculated using the mass of the most abundant isotope of each element. For high-resolution mass spectrometry, the monoisotopic mass is the more relevant value.

Theoretical Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The chemical formula for this compound is C₈H₅F₂NO₄.

The calculation is as follows:

-

Carbon (C): 8 atoms × 12.011 u = 96.088 u

-

Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

-

Fluorine (F): 2 atoms × 18.998 u = 37.996 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

-

Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 96.088 + 5.040 + 37.996 + 14.007 + 63.996 = 217.127 u

This calculated value is in close agreement with the published molecular weight of 217.13 g/mol .[2]

Experimental Determination of Molecular Weight

While theoretical calculations are essential, experimental verification is the gold standard in chemical characterization. Mass spectrometry is the most common and accurate method for determining the molecular weight of organic compounds.[3]

Mass Spectrometry Workflow

The general workflow for determining the molecular weight of this compound using mass spectrometry is outlined below.

References

A Technical Guide to the Spectroscopic Characterization of Methyl 2,5-difluoro-3-nitrobenzoate

Abstract

For researchers, scientists, and professionals in drug development and materials science, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of rigorous scientific advancement. Methyl 2,5-difluoro-3-nitrobenzoate, a substituted aromatic ester, presents a unique combination of functionalities whose electronic interactions govern its spectroscopic fingerprint. This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, leveraging foundational principles and comparative data from analogous structures. By explaining the causality behind expected spectral features in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document serves as an authoritative reference for the characterization of this and structurally related compounds. Detailed, field-proven protocols for data acquisition are also provided to ensure experimental reproducibility and integrity.

Introduction: The Structural Imperative

This compound (C₈H₅F₂NO₄) is a poly-substituted aromatic compound featuring an electron-withdrawing nitro group, two strongly electronegative fluorine atoms, and a methyl ester moiety. This specific arrangement of substituents creates a complex electronic environment that profoundly influences the chemical and physical properties of the molecule, as well as its utility as a chemical intermediate. Accurate and comprehensive spectroscopic analysis is therefore not merely a procedural step but a fundamental requirement to confirm its identity, purity, and structure, ensuring the reliability of any subsequent research or development efforts.

This guide moves beyond a simple listing of data. As a Senior Application Scientist, the objective is to provide a predictive framework grounded in established spectroscopic principles. We will deconstruct the molecule's structure to forecast the outcome of key analytical techniques, thereby creating a self-validating system for any researcher synthesizing or utilizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is the most powerful tool for delineating the precise atomic connectivity of a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete structural assignment.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show two distinct signals: one for the aromatic protons and one for the methyl ester protons. The aromatic region will be particularly informative due to spin-spin coupling between the protons and the fluorine nuclei.

-

Methyl Protons (-OCH₃): A singlet is anticipated for the three methyl protons. Its chemical shift will be influenced by the deshielding effect of the adjacent ester carbonyl group. A predicted chemical shift is in the range of δ 3.9-4.0 ppm .

-

Aromatic Protons (Ar-H): The benzene ring has two remaining protons. Due to the substitution pattern, they are not chemically equivalent.

-

H-4: This proton is situated between a fluorine atom and a nitro group. It is expected to be significantly deshielded and will appear as a doublet of doublets due to coupling with H-6 (meta coupling) and F-5 (ortho coupling).

-

H-6: This proton is positioned between a fluorine atom and the methyl ester group. It will also be a doublet of doublets, coupling to H-4 (meta coupling) and F-5 (meta coupling).

-

The electron-withdrawing nature of the nitro and fluoro groups will shift these protons downfield compared to benzene (δ 7.3 ppm)[1][2].

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display signals for all eight carbon atoms in the molecule, as there is no molecular symmetry. The chemical shifts are predicted based on established substituent effects for nitro, fluoro, and ester groups on a benzene ring.[3][4][5][6]

-

Carbonyl Carbon (-C=O): The ester carbonyl carbon is expected to resonate significantly downfield, typically in the range of δ 163-166 ppm .

-

Methyl Carbon (-OCH₃): The methyl carbon signal will appear upfield, generally around δ 52-54 ppm .

-

Aromatic Carbons (Ar-C):

-

C-F Bonds (C-2, C-5): Carbons directly bonded to fluorine exhibit large, characteristic one-bond C-F coupling constants (¹JCF). These carbons will appear as doublets and will be shifted downfield due to the electronegativity of fluorine.

-

C-NO₂ Bond (C-3): The carbon attached to the nitro group will also be deshielded.

-

C-COOCH₃ Bond (C-1): This quaternary carbon will have a chemical shift influenced by the ester group.

-

C-H Bonds (C-4, C-6): These carbons will show smaller C-F couplings and their shifts will be modulated by the combined electronic effects of all substituents.

-

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and provides direct information about the fluorine environments.[7][8][9] We expect two distinct signals for the two non-equivalent fluorine atoms.

-

F-2: This fluorine atom is ortho to both the ester and the nitro group. Its chemical shift will be influenced by these adjacent groups. It will be split by F-5 (meta coupling, ⁴JFF) and potentially by H-6 (meta coupling, ⁴JHF).

-

F-5: This fluorine is ortho to a proton (H-4) and meta to the nitro group. It will be split into a doublet of doublets by F-2 (meta coupling, ⁴JFF) and H-4 (ortho coupling, ³JHF).

Long-range F-F coupling constants are common and significant.[10][11]

Predicted NMR Data Summary

| Nucleus | Position | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| ¹H | -OCH₃ | 3.9 - 4.0 | s (singlet) | N/A |

| ¹H | H-4 | 8.0 - 8.4 | dd (doublet of doublets) | ³JHF (ortho) ≈ 8-10 Hz; ⁴JHH (meta) ≈ 2-3 Hz |

| ¹H | H-6 | 7.8 - 8.2 | dd (doublet of doublets) | ⁴JHF (meta) ≈ 4-6 Hz; ⁴JHH (meta) ≈ 2-3 Hz |

| ¹³C | -C=O | 163 - 166 | s (or t from C-F) | |

| ¹³C | -OCH₃ | 52 - 54 | q (quartet) | |

| ¹³C | C-1 | ~125-130 | d (doublet) | ²JCF (from F-2) |

| ¹³C | C-2 | ~155-160 | d (doublet) | ¹JCF |

| ¹³C | C-3 | ~145-150 | d (doublet) | ²JCF (from F-2) |

| ¹³C | C-4 | ~120-125 | dd (doublet of doublets) | ²JCF (from F-5), ⁴JCF (from F-2) |

| ¹³C | C-5 | ~158-163 | d (doublet) | ¹JCF |

| ¹³C | C-6 | ~118-122 | dd (doublet of doublets) | ²JCF (from F-5), ⁴JCF (from F-2) |

| ¹⁹F | F-2 | -110 to -120 | d (doublet) | ⁴JFF (meta) ≈ 5-15 Hz |

| ¹⁹F | F-5 | -105 to -115 | dd (doublet of doublets) | ⁴JFF (meta) ≈ 5-15 Hz; ³JHF (ortho) ≈ 8-10 Hz |

Table 1: Predicted NMR Spectroscopic Data for this compound.

NMR Structural Assignment Workflow

Caption: Workflow for complete NMR-based structure elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is predicted to be dominated by strong absorptions from the ester and nitro groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹ . The presence of electronegative fluorine atoms on the ring may shift this to a slightly higher wavenumber.

-

NO₂ Stretches (Nitro): Aromatic nitro compounds display two characteristic and intense stretching vibrations.[12][13][14][15]

-

Asymmetric Stretch: 1520-1560 cm⁻¹

-

Symmetric Stretch: 1340-1360 cm⁻¹

-

-

C-O Stretch (Ester): Strong bands corresponding to the C-O single bond stretches of the ester group are expected between 1250-1300 cm⁻¹ (asymmetric) and 1100-1150 cm⁻¹ (symmetric).

-

C-F Stretches (Aryl Fluoride): Strong absorptions due to the C-F stretching vibrations are anticipated in the 1200-1280 cm⁻¹ range. These may overlap with the C-O ester bands.

-

Aromatic C=C Stretches: Medium to weak intensity bands are expected in the 1450-1600 cm⁻¹ region.

-

Aromatic C-H Stretches: These will appear as weak bands above 3000 cm⁻¹ .

Predicted FT-IR Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| > 3000 | Weak | Aromatic C-H Stretch |

| 1730 - 1750 | Strong, Sharp | C=O Ester Stretch |

| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch |

| 1450 - 1600 | Medium-Weak | Aromatic C=C Stretch |

| 1340 - 1360 | Strong | Symmetric NO₂ Stretch |

| 1200 - 1300 | Strong | C-O Ester Stretch & C-F Stretch |

| 1100 - 1150 | Strong | C-O Ester Stretch |

Table 2: Predicted Principal FT-IR Absorption Bands.

Mass Spectrometry (MS)

Mass spectrometry provides critical information about the molecular weight and fragmentation pattern of the compound, further confirming its structure. Using Electron Ionization (EI), a common technique, we can predict the major fragmentation pathways.

-

Molecular Ion (M⁺•): The molecular ion peak is expected to be clearly visible at m/z = 217 , corresponding to the molecular weight of C₈H₅F₂NO₄. Aromatic systems generally produce stable molecular ions.[16][17]

-

Key Fragmentation Pathways:

-

Loss of Methoxy Radical (•OCH₃): A primary fragmentation for methyl esters is the alpha-cleavage loss of the methoxy radical, leading to a prominent acylium ion.[16][18][19]

-

[M - 31]⁺ → m/z = 186

-

-

Loss of Nitro Group (•NO₂): Nitroaromatics commonly fragment via the loss of the nitro group.[20][21][22][23]

-

[M - 46]⁺ → m/z = 171

-

-

Loss of CO from Acylium Ion: The acylium ion (m/z 186) can further lose carbon monoxide.

-

[m/z 186 - 28]⁺ → m/z = 158

-

-

Predicted Mass Spectrum Fragmentation

Caption: Predicted major fragmentation pathways in EI-MS.

Standard Operating Protocols for Data Acquisition

To ensure the generation of high-quality, reproducible data, the following standardized protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆). Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is required.

-

Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz recommended for better resolution). Tune and match the appropriate probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters: 32 scans, 2-second relaxation delay, 30° pulse angle.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Typical parameters: 1024 scans, 2-second relaxation delay, 45° pulse angle.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is highly sensitive, so fewer scans are needed. Typical parameters: 64 scans, 2-second relaxation delay. Use an appropriate fluorine reference standard (e.g., CFCl₃).

-

2D NMR (Optional but Recommended): Perform COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range) experiments to unambiguously assign all signals.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Calibrate the ¹H and ¹³C spectra to the TMS signal (δ 0.00 ppm) or the residual solvent peak.

FT-IR Spectroscopy Protocol

-

Sample Preparation: As the compound is expected to be a solid, the KBr pellet method is recommended for high-quality spectra.[24]

-

Grind a small amount (~1-2 mg) of the sample with ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Instrument Setup: Purge the spectrometer's sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[25]

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment or a blank KBr pellet.

-

Place the sample pellet in the holder and collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.[26]

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the preferred method.[27]

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

Inject 1 µL of the solution into the GC-MS system.

-

-

GC Separation: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50°C to 250°C at 10°C/min) to ensure good separation.

-

MS Data Acquisition:

-

Set the ion source to Electron Ionization (EI) mode at the standard 70 eV.

-

Scan a mass range appropriate for the compound (e.g., m/z 40-300).

-

-

Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of that peak to identify the molecular ion and key fragment ions.

Conclusion

This guide provides a robust, scientifically-grounded framework for the spectroscopic identification and characterization of this compound. By integrating predictive analysis based on fundamental principles with established experimental protocols, it offers researchers a comprehensive tool to validate their synthetic products with confidence. The detailed predictions for ¹H, ¹³C, and ¹⁹F NMR, FT-IR, and MS serve as a benchmark for experimental data, empowering scientists to interpret complex spectra and ensure the integrity of their work in drug discovery and beyond.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. GCMS Section 6.14 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. m.youtube.com [m.youtube.com]

- 19. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 20. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. eng.uc.edu [eng.uc.edu]

- 25. mse.washington.edu [mse.washington.edu]

- 26. astee.s3.amazonaws.com [astee.s3.amazonaws.com]

- 27. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2,5-difluoro-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis and drug development, the introduction of novel reagents and intermediates is a constant. Among these, fluorinated nitroaromatic compounds have carved a significant niche, offering unique electronic properties that are invaluable in the design of new molecular entities. Methyl 2,5-difluoro-3-nitrobenzoate, a member of this class, presents both significant opportunities for chemical innovation and a distinct set of handling and safety challenges. This guide, compiled from a Senior Application Scientist's perspective, moves beyond a simple checklist to provide a deep, scientifically-grounded understanding of the safe and effective use of this compound. Herein, we will not only detail protocols but also elucidate the chemical reasoning that underpins these essential safety measures.

The Chemist's Perspective: Understanding the Hazard Profile

Data from closely related isomers, such as methyl 2,6-difluoro-3-nitrobenzoate, strongly indicate that the primary hazards are skin and eye irritation .[1][2] The presence of the nitro group and fluorine atoms can enhance the electrophilic nature of the aromatic ring, increasing its reactivity and potential to act as an irritant or sensitizer upon contact with biological tissues.

Table 1: GHS Hazard Classifications for Structurally Similar Compounds

| Compound | GHS Hazard Statements | Source |

| Methyl 2,6-difluoro-3-nitrobenzoate | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |

| Methyl 2-fluoro-3-nitrobenzoate | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaled | [3] |

It is prudent to assume that this compound will exhibit a similar hazard profile. Therefore, all handling procedures must be designed to prevent direct contact and inhalation.

Engineering Controls and Personal Protective Equipment: A Multi-Layered Defense

The cornerstone of safe chemical handling is a combination of robust engineering controls and appropriate personal protective equipment (PPE). This dual approach minimizes the risk of exposure at its source and provides a critical barrier for the operator.

The Primacy of Ventilation

Given the potential for respiratory irritation and the likelihood of the compound being a fine powder or volatile, all manipulations of this compound should be conducted within a certified chemical fume hood.[4] The fume hood provides a controlled environment that draws airborne particulates and vapors away from the user's breathing zone.

Personal Protective Equipment: The Last Line of Defense

The selection of PPE should be based on a thorough risk assessment of the planned experimental procedures.

-

Eye and Face Protection: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required. For procedures with a higher risk of splashing, such as transfers of larger quantities or reactions under pressure, a full-face shield should be worn in conjunction with safety goggles.[5]

-

Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and generally suitable choice for handling many organic chemicals. However, it is crucial to consult the glove manufacturer's compatibility data for specific breakthrough times, especially when working with solvents. For prolonged operations or when handling concentrated solutions, consider double-gloving.

-

Body Protection: A flame-resistant lab coat, fully fastened, is the minimum requirement. For larger-scale work, a chemical-resistant apron provides an additional layer of protection.

-

Respiratory Protection: In most laboratory-scale applications, a properly functioning chemical fume hood will provide adequate respiratory protection. However, in the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (to account for potential decomposition products) should be available for emergency use.

Laboratory Protocols: From Receipt to Reaction

A systematic approach to handling this compound at every stage of its laboratory lifecycle is essential for ensuring safety.

Receiving and Storage

Upon receipt, the container should be inspected for any damage or leaks. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents.[5] The storage location should be clearly labeled, and access should be restricted to authorized personnel.

Weighing and Transfer

-

Step 1: Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Don all required PPE.

-

Step 2: Weighing: If the compound is a solid, weigh it out in the fume hood on a tared weigh boat or in a suitable container. To minimize the generation of airborne dust, use a spatula and handle the material gently.

-

Step 3: Transfer: Carefully transfer the weighed compound to the reaction vessel. If dissolving in a solvent, add the solvent slowly to the solid to avoid splashing.

In-Reaction Handling

During the course of a reaction, the primary concerns are the stability of the compound at elevated temperatures and the potential for the evolution of hazardous gases. Nitroaromatic compounds can be thermally sensitive and may decompose exothermically. While specific data for this compound is not available, it is a sound practice to monitor the reaction temperature closely, especially during heating. In the event of thermal decomposition, or in reactions involving strong acids or bases, there is a potential for the release of nitrogen oxides (NOx) and hydrogen fluoride (HF).[5] Both are highly toxic and corrosive gases.

Diagram 1: Logical Flow for Safe Handling

Caption: A logical workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Paramount

In the event of an accidental exposure or spill, a rapid and informed response is critical to minimizing harm.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill Response

-

Small Spills: For small spills contained within the fume hood, use an inert absorbent material (such as vermiculite or sand) to soak up the material. Place the absorbed material into a sealed, labeled container for proper disposal.

-

Large Spills: In the event of a large spill, evacuate the immediate area and alert others. Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.

Diagram 2: Emergency Response Decision Tree

Caption: A decision tree for responding to emergencies involving this compound.

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste. Waste should be collected in clearly labeled, sealed containers. It is imperative to follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Do not mix this waste with other incompatible waste streams.

Conclusion: A Culture of Safety

The safe and effective use of this compound in a research and development setting is not merely a matter of following rules, but of fostering a deep-seated culture of safety. This involves a thorough understanding of the potential hazards, a commitment to using appropriate controls and PPE, and a state of preparedness for any potential emergencies. By integrating the principles and protocols outlined in this guide into your daily laboratory practices, you can confidently and safely explore the synthetic potential of this valuable compound.

References

- 1. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Methyl 2-fluoro-3-nitrobenzoate | C8H6FNO4 | CID 13470961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to Methyl 2,5-difluoro-3-nitrobenzoate for Advanced Research and Development

This guide provides an in-depth technical overview of Methyl 2,5-difluoro-3-nitrobenzoate, a key intermediate for researchers, medicinal chemists, and professionals in drug development. We will delve into the procurement, quality assessment, safe handling, and synthetic utility of this versatile compound, grounding our discussion in established scientific principles and practical, field-tested insights.

Introduction to a Versatile Synthetic Building Block

This compound (CAS No. 1154278-08-6) is a substituted aromatic compound featuring a benzoate methyl ester with two fluorine atoms and a nitro group. This specific arrangement of electron-withdrawing groups renders the aromatic ring susceptible to nucleophilic aromatic substitution, while the nitro group can be readily reduced to an amine, opening up a plethora of synthetic possibilities. These characteristics make it a valuable precursor in the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and agrochemicals. The fluorine atoms can enhance the metabolic stability and binding affinity of the final active pharmaceutical ingredient (API).

Sourcing and Procurement of this compound

The acquisition of high-purity starting materials is a critical first step in any research and development endeavor. For this compound, several reputable chemical suppliers offer various grades and quantities. When selecting a supplier, researchers should consider not only the purity but also the availability of supporting analytical data and the supplier's adherence to quality control standards.

Below is a comparative table of select suppliers for this compound (CAS: 1154278-08-6):

| Supplier | Catalog Number | Purity | Available Quantities |

| AK Scientific, Inc. | 7238DE | >95% | 250mg, 1g, 5g[1] |

| 1PlusChem LLC | 1P000GG8 | Not Specified | Inquire |

| BLD Pharmatech Co., Ltd. | BD266743 | >95% | Inquire |

| CymitQuimica | 10-F363239 | >95.0% | 250mg, 1g[2] |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis and Mechanistic Considerations

While many researchers will opt to purchase this compound, understanding its synthesis is crucial for troubleshooting and for potential in-house production. The most common and logical synthetic route involves a two-step process: the nitration of a difluorobenzoic acid precursor followed by esterification.

A plausible synthetic pathway is the nitration of 2,5-difluorobenzoic acid to yield 2,5-difluoro-3-nitrobenzoic acid, followed by a Fischer esterification with methanol. The nitration of a similar compound, 2,5-dichlorobenzoic acid, is achieved by reacting it with a mixture of concentrated sulfuric acid and nitric acid[3]. This is a classic electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The esterification is typically catalyzed by a strong acid, such as sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by methanol[4].

Caption: Plausible two-step synthesis of this compound.

Quality Control and Analytical Characterization

Ensuring the identity and purity of this compound is paramount before its use in any synthetic protocol. A multi-technique approach to quality control is recommended.

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (O-CH₃) typically in the range of 3.9-4.0 ppm. The aromatic region will display signals corresponding to the two protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the fluorine and nitro substituents.

-

13C NMR: The carbon NMR will show a signal for the methyl carbon around 52-53 ppm and the carbonyl carbon of the ester at approximately 164-166 ppm. The six aromatic carbons will appear as distinct signals due to the lack of symmetry[5].

-

19F NMR: Fluorine NMR is a powerful tool to confirm the presence and environment of the fluorine atoms. Two distinct signals are expected, with their chemical shifts and couplings providing structural confirmation.

High-Performance Liquid Chromatography (HPLC):

-

Protocol: A reverse-phase HPLC method using a C18 column is suitable for purity assessment. A typical mobile phase would be a gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

-

Data Interpretation: The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS):

-

Technique: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used to determine the molecular weight of the compound.

-

Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (217.13 g/mol ).

Caption: Quality control workflow for incoming this compound.

Safe Handling, Storage, and Disposal

As with all nitroaromatic compounds, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes[6].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. This typically involves incineration by a licensed waste disposal company[8].

Applications in Drug Discovery and Medicinal Chemistry

The synthetic utility of this compound is best illustrated by examining the applications of structurally similar compounds in pharmaceutical development. For instance, methyl 2-methyl-3-nitrobenzoate is a key intermediate in the synthesis of Lenalidomide, an important anticancer drug[9][10].

The general synthetic strategy involves the reduction of the nitro group to an amine, which can then be used in a variety of coupling reactions to build more complex molecular scaffolds. The fluorine atoms on the ring can improve the pharmacokinetic properties of the final drug candidate.

References

- 1. 1154278-08-6 this compound AKSci 7238DE [aksci.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. prepchem.com [prepchem.com]

- 4. chemlab.truman.edu [chemlab.truman.edu]

- 5. aiinmr.com [aiinmr.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. US20180334443A1 - An improved process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 10. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Physical Properties of Substituted Nitrobenzoates: A Focus on Methyl 2,5-difluoro-3-nitrobenzoate

Authored For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk

Introduction: The Significance of Physical Properties in Drug Discovery

In the landscape of modern medicinal chemistry and materials science, substituted benzene rings serve as foundational scaffolds for a vast array of functional molecules. Methyl 2,5-difluoro-3-nitrobenzoate and its isomers are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][2] The precise arrangement of electron-withdrawing groups like fluorine and nitro substituents, combined with the methyl ester, creates a unique electronic and steric environment. This environment dictates the molecule's reactivity and, crucially, its physical properties.

Understanding the melting and boiling points is far from a trivial academic exercise. These parameters govern purification strategies (distillation, recrystallization), formulation development, storage conditions, and even pharmacokinetic properties like solubility.[2][3] An impurity, for instance, can be readily detected by a depression and broadening of the melting point range.[3] This guide provides a deep dive into the physical properties of this compound, contextualized by its structural analogues. While specific experimental data for the 2,5-difluoro isomer is not widely published, we can infer its properties and understand the underlying principles by examining closely related compounds, most notably the well-characterized Methyl 2,6-difluoro-3-nitrobenzoate.

Compound Profile and Core Physical Data

The precise physical characteristics of a molecule are intrinsically linked to its structure. Below is a comparative summary of this compound and its key isomers. The inclusion of related compounds provides a framework for understanding structure-property relationships.

| Compound | This compound | Methyl 2,6-difluoro-3-nitrobenzoate | Methyl 3-nitrobenzoate | Methyl 2-methyl-3-nitrobenzoate |

| Structure | ||||

| CAS Number | 1154278-08-6[4] | 84832-01-9[1][5] | 618-95-1[6][7] | 59382-59-1 |

| Molecular Formula | C₈H₅F₂NO₄[4] | C₈H₅F₂NO₄[1] | C₈H₇NO₄[6][7] | C₉H₉NO₄ |

| Molecular Weight | 217.13 g/mol [4] | 217.13 g/mol [1][5] | 181.15 g/mol [6][7] | 195.17 g/mol (approx.) |

| Melting Point (°C) | Data not available | 59 - 63[1] | 76 - 80[7] | 62 - 65 |

| Boiling Point (°C) | Data not available | 151 °C / 9 mmHg[1] | 279 (lit.)[6][7] | Data not available |

| Appearance | N/A | White to almost white powder/crystal[1] | White needle-like crystals[6] | Solid |

Scientific Rationale: The Interplay of Structure and Intermolecular Forces

The melting and boiling points of a compound are direct reflections of the energy required to overcome the intermolecular forces holding its molecules together in a solid lattice or liquid state.[8] The primary forces at play for these nitrobenzoate esters are Van der Waals dispersion forces and dipole-dipole interactions.

-

Van der Waals Forces: These forces increase with molecular weight and surface area.[8] All the molecules in the table are of a similar size, but subtle differences in shape can affect how closely they pack, influencing the strength of these interactions.

-

Dipole-Dipole Interactions: The nitro (-NO₂) and ester (-COOCH₃) groups are strongly polar, as are the C-F bonds. This creates significant molecular dipoles. The overall strength of these interactions depends on the net dipole moment of the molecule, which is a vector sum of all individual bond dipoles.

Causality Behind the Data: The presence of two highly electronegative fluorine atoms and a nitro group makes Methyl 2,6-difluoro-3-nitrobenzoate a highly polar molecule.[9][10] These strong dipole-dipole interactions contribute to its solid state at room temperature and its relatively high melting point. The boiling point of 151°C at reduced pressure (9 mmHg) indicates that the boiling point at atmospheric pressure would be significantly higher, consistent with a molecule possessing strong intermolecular forces.[1]

For the target molecule, This compound , we can predict its properties to be in a similar range. The substitution pattern (2,5-difluoro vs. 2,6-difluoro) will alter the overall molecular dipole moment and the efficiency of crystal packing, which may lead to slight differences in its melting point compared to the 2,6-isomer. However, the fundamental drivers—high molecular weight and strong dipolar interactions from the fluoro and nitro groups—remain the same.

Experimental Determination of Physical Properties

To ensure scientific rigor, the physical properties of a novel or uncharacterized compound like this compound must be determined experimentally. The protocols described below represent self-validating systems for generating trustworthy data.

Protocol for Melting Point Determination

The melting point is a critical indicator of purity.[11] A pure compound typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress the melting point and broaden the range.[3][12] The following procedure utilizes a standard digital melting point apparatus (e.g., Mel-Temp).

Methodology:

-

Sample Preparation: Place a small amount of the crystalline compound onto a clean, dry watch glass. Finely crush the solid into a powder using a spatula.[13]

-

Capillary Tube Loading: Take a glass capillary tube sealed at one end.[12] Press the open end into the powdered sample until a small amount of solid enters the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the sample down to a height of 1-2 mm.[13]

-

Apparatus Setup: Insert the packed capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.

-

Rapid Determination (Optional but Recommended): Heat the block rapidly to find an approximate melting point. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and heat slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[11]

-

Data Recording: Record two temperatures:

-

Reporting: The melting point is reported as the range T₁ - T₂. Repeat the measurement at least twice to ensure consistency.

Caption: Workflow for accurate melting point determination.

Protocol for Boiling Point Determination (Micro-Scale)

For research-scale quantities, a micro-scale method using a Thiele tube or an aluminum heating block is appropriate and minimizes sample waste.[14][15] The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[16]

Methodology:

-

Apparatus Setup: Add a few milliliters of the liquid sample into a small fusion tube.[17][18]

-

Capillary Inversion: Take a small capillary tube and seal one end in a flame.[14][15] Place this sealed capillary, open-end down, into the fusion tube containing the sample.

-

Assembly: Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.[16]

-

Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or an aluminum block).[14][18] The heat transfer medium should be heated slowly and steadily.[14]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. This is trapped air expanding and being displaced by the compound's vapor.

-

Data Recording: Continue heating until a rapid and continuous stream of bubbles is observed. Then, turn off the heat and allow the apparatus to cool slowly.

-

Identifying the Boiling Point: The moment the bubbling stops and the liquid begins to be drawn back into the capillary tube, record the temperature.[16] This is the boiling point, where the external pressure just overcomes the vapor pressure of the liquid.

-

Verification: It is good practice to repeat the determination to confirm the result. Always note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. athabascau.ca [athabascau.ca]